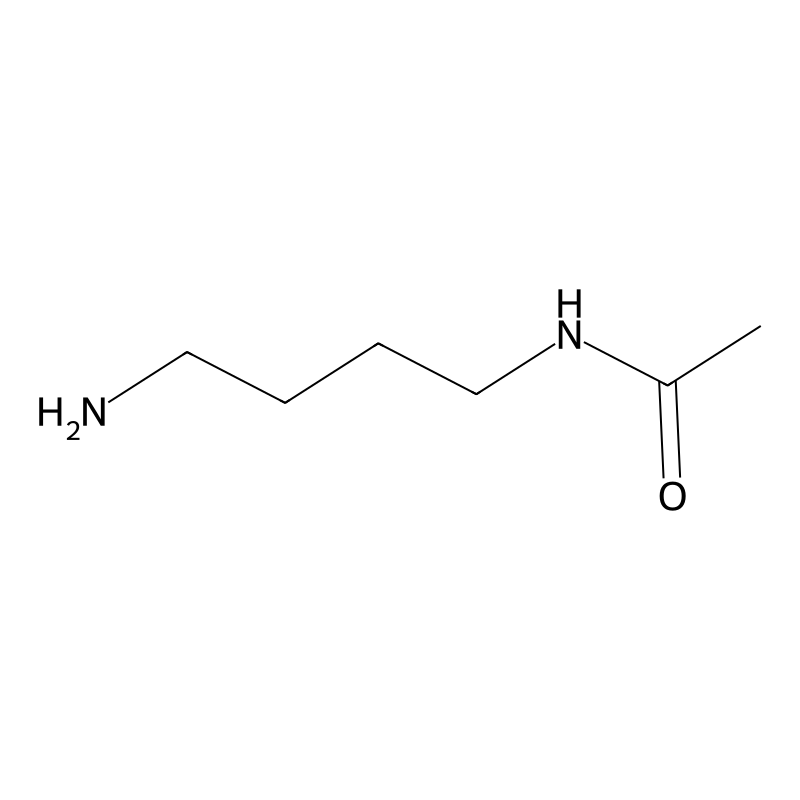

N-(4-aminobutyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomarker for Bacterial Infections

Studies suggest that N-acetylputrescine levels may serve as a potential biomarker for bacterial infections, particularly bloodstream infections caused by Gram-negative bacteria like Escherichia coli, Klebsiella spp., and Pseudomonas spp. []. These bacteria possess enzymes that can modify putrescine, a precursor to N-acetylputrescine, leading to its increased presence in the bloodstream during infections [].

Understanding Plant Defense Mechanisms

Research in plants has explored the role of N-acetylputrescine in their defense response against pathogens. Studies on the Arabidopsis thaliana plant indicate that N-acetylputrescine production is triggered by defense signaling molecules like jasmonic acid, potentially impacting the plant's ability to fight off infections [].

Age-Related Changes in Blood Levels

A study investigating age-related changes in polyamine levels found that N-acetylputrescine content in red blood cells may differ between age groups and genders, with potentially lower levels in males compared to females in specific age ranges []. However, further research is needed to understand the implications of these findings.

N-(4-aminobutyl)acetamide is an organic compound characterized by the molecular formula and a molecular weight of 130.19 g/mol. It is a derivative of putrescine, which is a polyamine involved in various biological processes. The compound can be represented by the SMILES notation CC(=O)NCCCCN, indicating its functional groups and structure. At room temperature, N-(4-aminobutyl)acetamide exists as a liquid, and it is often encountered in its hydrochloride form, which enhances its solubility in aqueous solutions .

- Polyamine metabolism: N-acetylputrescine may be a precursor or intermediate in the synthesis of other polyamines like spermidine and spermine, which play essential roles in cell growth and proliferation [].

- Cellular signaling: Polyamines may interact with cellular signaling pathways, potentially influencing processes like cell differentiation and survival [].

- Hydrolysis: This reaction can yield putrescine and acetic acid, indicating the compound's potential to revert to its simpler forms under certain conditions.

- Substitution Reactions: The acetyl group in N-(4-aminobutyl)acetamide can be replaced by various functional groups, depending on the nucleophile involved .

- Incorporation into Biosynthetic Pathways: In plant biochemistry, N-(4-aminobutyl)acetamide acts as a precursor in the biosynthesis of pyrrolizidine alkaloids, where it is incorporated into the necine base structure through enzymatic reactions.

N-(4-aminobutyl)acetamide exhibits several biological activities:

- Polyamine Metabolism: It plays a crucial role in cellular functions related to polyamines, which are essential for cell growth and differentiation.

- Potential Biomarker: Research indicates that this compound may serve as a biomarker for diseases such as Parkinson's disease, aiding in diagnosis and understanding disease mechanisms.

- Pharmacological Research: The compound is being investigated for its therapeutic potential and interactions with various biological targets, particularly in cancer research .

The synthesis of N-(4-aminobutyl)acetamide typically involves the acetylation of putrescine. Common methods include:

- Acetylation Reaction: Using acetic anhydride or acetyl chloride as acetylating agents, this reaction can be performed in either aqueous or organic solvents under controlled temperatures to ensure high yield and purity.

- Industrial Production: While specific industrial methods are not widely documented, large-scale synthesis generally follows optimized acetylation protocols followed by purification techniques such as crystallization .

N-(4-aminobutyl)acetamide has several applications:

- Research Tool: It is primarily used in plant biochemistry studies to investigate natural product biosynthesis.

- Metabolic Studies: It serves as a valuable compound for studying polyamine metabolism and its implications in various physiological processes.

- Pharmaceutical Development: The compound's interactions with biological macromolecules make it a candidate for drug development and therapeutic applications.

Studies have focused on how N-(4-aminobutyl)acetamide interacts with biological systems:

- Targeting Biological Macromolecules: The compound primarily interacts through reversible acetylation, affecting biochemical pathways related to polyamine metabolism.

- Pharmacokinetics: It demonstrates high gastrointestinal absorption, making it relevant for oral therapeutic formulations .

Several compounds share structural or functional similarities with N-(4-aminobutyl)acetamide. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features | Uniqueness |

|---|---|---|---|

| Putrescine | A simple diamine involved in cellular functions | Precursor to N-(4-aminobutyl)acetamide | |

| Spermine | Polyamine with multiple amine groups | More complex structure with additional amines | |

| Spermidine | Intermediate polyamine involved in cellular growth | Contains one less nitrogen than spermine | |

| N-Acetylputrescine | Acetylated form of putrescine | Directly related but without the butyl chain |

N-(4-aminobutyl)acetamide's unique four-carbon chain distinguishes it from simpler polyamines like putrescine while maintaining relevance in metabolic pathways associated with polyamines.

Biosynthetic Pathways in Biological Systems

The biosynthesis of N-(4-aminobutyl)acetamide occurs through well-characterized enzymatic pathways in various biological systems [8] [14]. The primary biosynthetic route involves the acetylation of putrescine (1,4-diaminobutane) by putrescine acetyltransferase enzymes [7] [18] [35]. This transformation represents the initial step in a metabolic pathway that ultimately leads to gamma-aminobutyric acid synthesis from putrescine [4] [8] [14].

In prokaryotic systems, particularly Escherichia coli, the enzyme SpeG catalyzes the acetylation of putrescine using acetyl-coenzyme A as the acetyl donor [35]. Kinetic studies have revealed that SpeG displays activity toward putrescine at the high end of physiologic intracellular putrescine levels, with a half-maximal concentration (K_half) of 51.0 ± 5.4 millimolar [35]. The enzyme exhibits cooperative kinetics consistent with its dodecameric quaternary structure and allosteric binding sites [35]. This kinetic behavior suggests that SpeG functions as a responsive modulator of intracellular putrescine levels, enabling rapid increases in activity when high concentrations are reached [35].

The biosynthetic pathway continues with the oxidation of N-(4-aminobutyl)acetamide by monoamine oxidase B to produce N-acetyl-γ-aminobutyraldehyde [8] [14] [15]. This intermediate is subsequently converted to N-acetyl-γ-aminobutyric acid by aldehyde dehydrogenase enzymes, and finally deacetylated to gamma-aminobutyric acid by deacetylase enzymes [8] [14] [18]. The complete pathway represents a minor alternative route for gamma-aminobutyric acid synthesis compared to the primary glutamate decarboxylase pathway [4] [8].

In Pseudomonas aeruginosa, the enzyme PA1472 has been identified as the putrescine N-acetyltransferase responsible for N-(4-aminobutyl)acetamide formation [35]. This enzyme exhibits kinetic properties similar to SpeG, with a Michaelis constant (K_m) of 30.7 ± 9.9 millimolar toward putrescine [35]. The structural similarity between PA1472 and SpeG, despite low amino acid sequence identity, demonstrates the conservation of this enzymatic function across different bacterial species [35].

| Organism | Enzyme | K_m (mM) | K_half (mM) | Reference |

|---|---|---|---|---|

| Escherichia coli | SpeG | - | 51.0 ± 5.4 | [35] |

| Pseudomonas aeruginosa | PA1472 | 30.7 ± 9.9 | - | [35] |

| Human | SAT1 | 8.70 ± 2.43 | - | [35] |

Chemical Synthesis Strategies (Acetylation Reactions, Catalytic Processes)

Chemical synthesis of N-(4-aminobutyl)acetamide primarily relies on acetylation reactions employing putrescine as the starting material [6]. The most straightforward approach involves the direct acetylation of putrescine using acetic anhydride or acetyl chloride in the presence of appropriate catalysts [6].

Metal acetate and metal oxide catalysts in acetic acid represent highly efficient acetylating systems for the chemoselective N-acetylation of primary and secondary amines [6]. This methodology demonstrates excellent yields under reflux conditions without requiring additional solvents [6]. The reaction typically completes within 0.25 to 4.5 hours with yields exceeding 90 percent [6]. The process exhibits remarkable chemoselectivity, preferentially acetylating amino groups in the presence of alcohols, thiols, and other functional groups [6].

Zinc acetate has been identified as particularly effective for selective N-acetylation reactions [6]. The mechanism involves nucleophilic attack by the amino group on the acetate moiety, followed by elimination of the acetate anion [6]. This approach can be performed under solvent-free conditions by heating a mixture of the amine substrate and zinc acetate in a sealed container [6].

Alternative synthetic routes employ 4-dimethylaminopyridine as a nucleophilic catalyst for acylation reactions [13]. The mechanism involves initial reaction of the catalyst with the acylating agent to generate an N-acylpyridinium salt intermediate, which subsequently undergoes nucleophilic attack by the amine substrate [13]. The acetate anion within the intermediate complex serves as a Brønsted base to enhance the reactivity of the amino group [13].

Continuous-flow microreactor systems have been developed for scalable acetylation reactions using supported acid catalysts [24]. These systems employ 12-tungstosilicic acid-supported silica monoliths to perform acetylation at room temperature with excellent yields [24]. The volumetric throughput can be increased by simply increasing the diameter of the monolith reactor without changing optimal operating conditions [24].

Industrial-Scale Production Challenges

Industrial-scale production of N-(4-aminobutyl)acetamide faces several significant challenges related to process optimization, cost-effectiveness, and scalability [20] [21] [22]. The primary obstacles include substrate availability, reaction efficiency at large scales, and product purification requirements [20] [21].

Putrescine production, as the precursor for N-(4-aminobutyl)acetamide synthesis, presents its own manufacturing challenges [16] [21]. Efficient putrescine production requires optimization of biosynthetic pathways in engineered microorganisms [16] [21]. Metabolic engineering approaches have focused on enhancing arginine decarboxylase activity while minimizing feedback inhibition by arginine [21]. Strain KT160, engineered with genomic mutations and optimized gene expression, achieved putrescine production of 19.8 millimolar in terrific broth after 48 hours of batch fermentation [21].

Scale-up of acetylation reactions requires careful consideration of heat transfer, mass transfer, and reaction kinetics [22] [24]. Photocatalytic approaches have emerged as promising alternatives for large-scale amide synthesis, achieving acetamide synthesis rates of 105.61 ± 4.86 millimoles per gram catalyst per hour with selectivity of 99.17 ± 0.39 percent [22]. These processes operate under mild conditions and avoid the harsh reaction environments traditionally required for amide formation [22].

Temperature control represents a critical parameter in industrial acetylation processes [26]. Optimal reaction temperatures typically range from 80 to 210 degrees Celsius, with maintenance times of 0.5 to 10 hours [26]. Process safety considerations require careful handling of volatile reactants and implementation of appropriate containment systems [26].

Product purification at industrial scale involves multiple separation steps including distillation, rectification, recrystallization, filtration, and drying [26]. These operations must be optimized to achieve the required product purity while minimizing energy consumption and waste generation [26]. The implementation of continuous-flow processing can reduce purification complexity and improve overall process economics [24].

Derivatization and Functional Group Modifications

N-(4-aminobutyl)acetamide serves as a versatile intermediate for various derivatization reactions and functional group modifications [11] [17] [30]. The presence of both acetamide and primary amine functionalities provides multiple sites for chemical transformation [29] [30] [32].

N-terminal acetylation modifications represent a significant class of derivatization reactions [17] [30] [33]. The acetamide functionality can be further modified through reactions with electrophilic reagents to introduce additional functional groups [17] [30]. These modifications alter the charge, hydrophobicity, and size of the molecule, significantly impacting its physical and chemical properties [17] [30].

Hydroxamic acid derivatives can be synthesized through reaction of the amino terminus with hydroxylamine reagents [23]. The Mitsunobu reaction provides a mild alternative for introducing hydroxamic acid functionality using O-benzylhydroxylamine under appropriate conditions [23]. These derivatives find applications in pharmaceutical synthesis and as metal-chelating agents [23].

Dansyl derivatization represents an important analytical modification for detection and quantification purposes [7]. The synthesis of dansyl derivatives of N-(4-aminobutyl)acetamide enables sensitive analytical methods for biological sample analysis [7]. These derivatives can be separated and characterized using chromatographic methods with enhanced detection sensitivity [7].

Flavonoid acetamide derivatives demonstrate the versatility of acetamide chemistry in natural product modification [11]. Selective structural derivatization allows conversion of hydroxyl groups to acetamide functionalities while preserving other structural features [11]. These transformations require careful control of reaction conditions to achieve regioselective modifications [11].

| Derivatization Type | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Dansyl modification | Dansyl chloride | Basic conditions | Fluorescent derivative | [7] |

| Hydroxamic acid | O-benzylhydroxylamine | Mitsunobu conditions | Metal chelator | [23] |

| N-terminal acetylation | Acetyl-CoA | Enzymatic | Modified amide | [17] |

| Flavonoid conjugation | Chloroacetamide | DMF, K2CO3 | Bioactive derivative | [11] |

The acetamide functional group exhibits characteristic reactivity patterns that influence derivatization strategies [29] [32]. Unlike simple amines, acetamides display reduced basicity and enhanced stability toward hydrolysis [32]. These properties must be considered when designing synthetic routes for further functionalization [32].

Reductive modifications of the acetamide carbonyl group can generate secondary amine derivatives with altered biological properties [32]. These transformations typically require strong reducing agents such as lithium aluminum hydride under anhydrous conditions [32]. The resulting products retain the four-carbon alkyl chain while eliminating the carbonyl functionality [32].

Thermodynamic Parameters (Boiling Point, Melting Range)

N-(4-aminobutyl)acetamide exhibits distinctive thermodynamic properties that are characteristic of its molecular structure and intermolecular interactions. The compound demonstrates a boiling point of 120°C at 0.6 mmHg [1] [2] [3], which indicates significant intermolecular forces due to the presence of both amine and amide functional groups capable of hydrogen bonding.

The specific gravity at 20/20°C is 1.00 [3], indicating that the compound has a density very close to that of water. More precise density measurements show a predicted density of 0.948 ± 0.06 g/cm³ [1], which aligns with the specific gravity data and suggests a relatively low-density liquid at room temperature.

The refractive index ranges from 1.4800 to 1.4840 [1] [3], with a specific value of 1.48 reported by TCI America [3]. This refractive index value is consistent with organic compounds containing nitrogen and oxygen heteroatoms and indicates moderate polarizability.

Regarding the melting point, comprehensive searches of available literature and technical data sheets consistently report no available melting point data [4] [5] [6]. This absence of melting point data may be attributed to the compound's liquid state at room temperature, as evidenced by its physical state designation as a colorless to almost colorless clear liquid at 20°C [3].

The molecular weight of 130.19 g/mol [1] [2] [3] [7] and molecular formula C₆H₁₄N₂O [1] [2] [3] [7] provide the fundamental basis for understanding its thermodynamic behavior. The compound's vapor pressure and flash point data are not available in current literature [4] [5], which may reflect its relatively low volatility at ambient conditions.

| Parameter | Value | Source |

|---|---|---|

| Boiling Point | 120°C/0.6 mmHg | TCI America, ChemicalBook |

| Specific Gravity (20/20°C) | 1.00 | TCI America |

| Density (predicted) | 0.948 ± 0.06 g/cm³ | ChemicalBook |

| Refractive Index | 1.48 (1.4800-1.4840) | TCI America, ChemicalBook |

| Physical State (20°C) | Liquid | TCI America |

| Appearance | Colorless to almost colorless clear liquid | TCI America |

Solubility Profile in Organic/Aqueous Media

N-(4-aminobutyl)acetamide demonstrates variable solubility characteristics across different solvent systems, reflecting its amphiphilic nature due to the presence of both hydrophilic amine and amide groups alongside a hydrophobic alkyl chain.

In aqueous media, the compound exhibits good solubility in water [8] , which is attributable to the hydrogen bonding capabilities of both the primary amine and acetamide functional groups. Specific solubility data in phosphate buffered saline (PBS, pH 7.2) shows 3 mg/mL [1], indicating pH-dependent solubility behavior.

The compound's solubility in organic solvents varies significantly depending on the solvent polarity and hydrogen bonding capacity. In dimethyl sulfoxide (DMSO), the compound shows good solubility at 10 mg/mL [1], while in ethanol it demonstrates enhanced solubility at 16 mg/mL [1]. Dimethylformamide (DMF) shows limited solubility with the compound being only slightly soluble [1].

The general trend indicates that N-(4-aminobutyl)acetamide is expected to be soluble in polar solvents [10] [11] due to its ability to form hydrogen bonds through both the amine nitrogen and the amide carbonyl and nitrogen atoms. The compound's solubility in organic solvents is generally favorable [8], particularly in protic solvents that can participate in hydrogen bonding.

| Solvent | Solubility | Source |

|---|---|---|

| Water | Soluble | CymitQuimica, Evitachem |

| Dimethylformamide (DMF) | Slightly soluble | ChemicalBook |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | ChemicalBook |

| Ethanol | 16 mg/mL | ChemicalBook |

| Phosphate buffered saline (PBS, pH 7.2) | 3 mg/mL | ChemicalBook |

| Organic solvents (general) | Soluble | CymitQuimica |

| Polar solvents (general) | Expected to be soluble | Solubility of Things |

Stability Under Environmental Stressors

N-(4-aminobutyl)acetamide exhibits specific stability characteristics that require careful consideration of environmental factors and storage conditions. The compound demonstrates chemical stability under recommended temperatures and pressures [12] [13] [5], but shows sensitivity to certain environmental conditions.

Atmospheric sensitivity is a significant concern, as the compound is air sensitive [3] [12] and requires storage under inert gas conditions [3]. This sensitivity likely relates to potential oxidation of the amine functional group or other degradation pathways initiated by atmospheric oxygen.

Temperature stability is maintained under normal conditions, with recommended storage at room temperature, preferably below 15°C [3] [14]. The compound shows stability under normal processing conditions [12], but thermal decomposition can occur under extreme conditions, producing carbon monoxide, carbon dioxide, and nitrogen oxides [4] [15].

Light sensitivity is another important factor, with recommendations to store in dark conditions [14] to prevent photodegradation. The compound should be kept in tightly sealed containers [3] to minimize exposure to moisture and air.

Chemical incompatibilities include strong oxidizing agents and strong acids [4] [15], which can initiate degradation reactions. The compound demonstrates stability against hydrolysis under normal environmental conditions [16], which is typical for acetamide derivatives.

Handling precautions require avoidance of dust generation [15] [5] and adequate ventilation [12] [5] to prevent exposure to potentially harmful degradation products or the compound itself.

| Condition | Details | Source |

|---|---|---|

| Storage Temperature | Room temperature (<15°C recommended) | TCI America, BLD Pharm |

| Atmospheric Conditions | Air sensitive | TCI America, Safety Data Sheets |

| Light Exposure | Store in dark place | BLD Pharm |

| Inert Gas Storage | Store under inert gas | TCI America |

| Chemical Stability | Stable under recommended conditions | Multiple Safety Data Sheets |

| Conditions to Avoid | Dust generation, air exposure | Multiple Safety Data Sheets |

| Incompatible Materials | Strong oxidizing agents, strong acids | Safety Data Sheets |

| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Nitrogen oxides | Safety Data Sheets |

pKa Analysis and Protonation Behavior

The acid-base properties of N-(4-aminobutyl)acetamide are fundamentally determined by the presence of the primary amine functional group, which serves as the primary site for protonation. The predicted pKa value is 16.43 ± 0.46 [1], indicating that the compound behaves as a weak base under physiological and most experimental conditions.

Protonation behavior is centered on the primary amine group at position 4 of the butyl chain, which represents the most basic site in the molecule. The amide nitrogen is significantly less basic due to resonance stabilization and is not expected to participate in protonation under normal pH conditions.

The ionization equilibrium can be represented as the reversible protonation of the amine group, where the protonation state depends on the solution pH relative to the pKa value. At pH values significantly below 16.43, the compound will exist predominantly in its protonated, cationic form, while at higher pH values, it will exist as the neutral, free base form.

Hydrogen bonding capabilities are extensive, involving both the amine nitrogen as a hydrogen bond donor/acceptor and the amide carbonyl oxygen as a hydrogen bond acceptor [10] [11]. The amide nitrogen can also participate in hydrogen bonding as a donor, contributing to the compound's overall solvation behavior and intermolecular interactions.

pH-dependent solubility is expected, with enhanced solubility at lower pH values due to protonation of the amine group, creating a more hydrophilic cationic species. This behavior is consistent with the observed solubility data in buffered saline solutions [1].

Buffering capacity is limited due to the high pKa value, making the compound ineffective as a buffer in physiological pH ranges. However, the compound can participate in acid-base reactions and may influence the pH of solutions depending on concentration and the presence of other ionic species.

| Parameter | Value/Description | Source |

|---|---|---|

| pKa (predicted) | 16.43 ± 0.46 | ChemicalBook (predicted) |

| Basic Character | Weak base due to amine functionality | Chemical analysis |

| Protonation Sites | Primary amine group at position 4 | Structural analysis |

| Ionization Behavior | Protonation occurs at amino group | Chemical analysis |

| pH Dependence | Protonation state depends on solution pH | General amine behavior |

| Buffering Capacity | Limited buffering capacity | Chemical analysis |

| Hydrogen Bonding | Capable of hydrogen bonding via NH₂ and C=O groups | Structural analysis |

Physical Description

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

18233-70-0